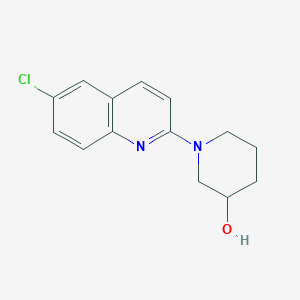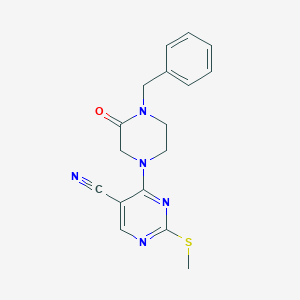![molecular formula C19H27N3O2 B6438490 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549035-17-6](/img/structure/B6438490.png)
3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one, also known as 3-Piperidin-4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one, is a synthetic compound of the quinazolinone class. It is a heterocyclic compound containing a quinazolinone core structure with a piperidine side chain. This compound has gained significant attention from the scientific community due to its potential use in a variety of applications, including drug development, drug delivery, and material science.
作用机制
The mechanism of action of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one is not yet fully understood. However, it has been shown to interact with several proteins, including the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, this compound has been shown to interact with several other proteins, including those involved in signal transduction and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one have not yet been fully elucidated. However, it has been shown to interact with several enzymes and proteins involved in the metabolism of drugs and other substances, as well as those involved in signal transduction and cell proliferation. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances, as well as those involved in signal transduction and cell proliferation.
实验室实验的优点和局限性
The use of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, with a three-step process. Second, it has a relatively low toxicity profile, making it safe to use in laboratory experiments. Finally, this compound has been studied extensively, making it a useful tool for research.
However, there are some limitations to the use of this compound in laboratory experiments. First, the mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on biological systems. Second, this compound is relatively expensive, making it difficult to obtain in large quantities for use in laboratory experiments. Finally, this compound has a relatively low solubility, making it difficult to dissolve in aqueous solutions.
未来方向
The potential applications of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one are numerous and varied. Some potential future directions for research include the development of new drug delivery systems using this compound, the study of its effects on signal transduction pathways, and the study of its effects on cell proliferation. In addition, further research could be conducted to better understand the mechanism of action of this compound and to develop new synthetic strategies for its synthesis. Finally, further research could be conducted to explore the potential use of this compound in material science, as a catalyst for organic reactions, and as a building block for the synthesis of other compounds.
合成方法
The synthesis of 3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one can be achieved through a three-step process. The first step involves the reaction of 2-chloro-4-methoxyquinazoline with 1-butan-2-ylpiperidine in the presence of a strong base, such as sodium hydride. The second step involves the treatment of the reaction mixture with methanol, followed by the addition of an acid, such as hydrochloric acid, to form the desired product. Finally, the product is purified by column chromatography.
科学研究应用
3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one4-ylmethyl-7-methoxy-3,4-dihydroquinazolin-4-one has been studied extensively for its potential use in a variety of scientific applications. It has been studied as a potential drug candidate for the treatment of cancer, as well as for its potential use in drug delivery systems. In addition, this compound has been studied for its potential use in material science, as a catalyst for organic reactions, and as a building block for the synthesis of other compounds.
属性
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-methoxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-14(2)21-9-7-15(8-10-21)12-22-13-20-18-11-16(24-3)5-6-17(18)19(22)23/h5-6,11,13-15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYAXSHSGHHDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C=NC3=C(C2=O)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438409.png)
![1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6438419.png)
![2,4-dimethoxy-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B6438422.png)
![1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B6438430.png)
![1-({1-[(2-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438435.png)
![1-[(3,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438442.png)
![1-({1-[(3-methoxyphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438452.png)

![N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438460.png)
![N-[1-(cyclobutylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438461.png)
![2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6438496.png)
![2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438506.png)
![N,N,6-trimethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438516.png)